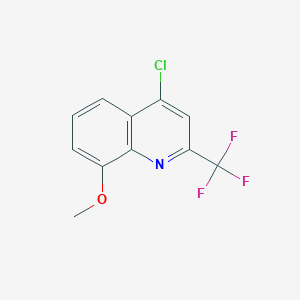

4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline

Vue d'ensemble

Description

4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs . It is the intermediate formed during the synthesis of quinoline derivatives .

Synthesis Analysis

The synthesis of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline involves several steps. Quinoline synthesis involves the use of heteroaromatic tosylates and phosphates as suitable electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . These reactions are performed at low temperature allowing good functional group tolerance with full conversion within minutes .Molecular Structure Analysis

The molecular formula of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline is C11H7ClF3NO . Its average mass is 261.628 Da and its monoisotopic mass is 261.016815 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline are as follows :Applications De Recherche Scientifique

Antibacterial and Antimalarial Applications

The quinoline core structure, including derivatives like 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline , has been traditionally used in the synthesis of antimalarial drugs such as fluoroquine and mefloquine . The incorporation of fluorine atoms is known to enhance the biological activity of these compounds. Additionally, this class of compounds exhibits a broad spectrum of antibacterial activity, making them valuable in the development of new antibiotics .

Antineoplastic Agents

Some fluorinated quinolines have shown promise as antineoplastic drugs. They have been used in transplantation medicine and for the treatment of diseases like rheumatic arthritis and psoriasis . The presence of the trifluoromethyl group in the quinoline ring can significantly affect the biological activity, potentially leading to novel cancer therapies.

Cardiovascular Disease Treatment

Compounds like 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline have been used in the synthesis of drugs for treating heart diseases. Flosequinan, a drug derived from the quinoline structure, is an example of a new generation medication for heart disease treatment .

Agriculture

Fluorinated quinolines have found applications in agriculture, possibly as fungicides or growth regulators. The specific properties imparted by the fluorine atoms can be tailored to meet the demands of agricultural applications .

Liquid Crystal Components

Due to their unique structural properties, certain fluorinated quinolines are used as components in liquid crystals. These materials are essential for modern display technologies, and the specific compound could contribute to the development of advanced liquid crystal displays .

Corrosion Inhibition

The structure of 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline , which includes electron-rich nitrogen and oxygen atoms, makes it a candidate for use as a corrosion inhibitor. Its potential to adsorb on metal surfaces could be leveraged in protecting metals from corrosion, particularly in industrial settings .

Safety and Hazards

Propriétés

IUPAC Name |

4-chloro-8-methoxy-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3NO/c1-17-8-4-2-3-6-7(12)5-9(11(13,14)15)16-10(6)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUAHBMLDPHHPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347436 | |

| Record name | 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline | |

CAS RN |

41192-89-6 | |

| Record name | 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

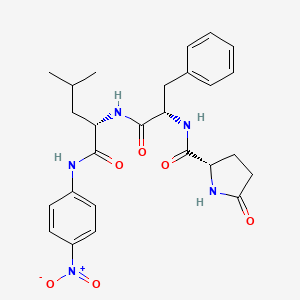

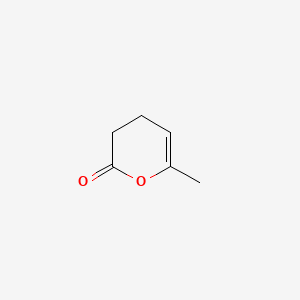

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.